(2E)-3-methoxy-2-methyl-2-propenoic acid
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Overview
Description
- Hex-2-enoic acid is a chemical compound with the molecular formula C6H9O2. It is also referred to as trans-2-hexenoic acid .
- This compound possesses a unique, persistent oily odor reminiscent of pineapple, hawthorn, strawberry, and cheese. It occurs naturally in essential oils such as peppermint oil.
- Hex-2-enoic acid is typically synthesized through the condensation of butyraldehyde and malonic acid.
Preparation Methods
Synthetic Routes: The synthesis of hex-2-enoic acid involves the reaction between butyraldehyde and malonic acid. The reaction proceeds via a condensation process.
Reaction Conditions: Specific reaction conditions include appropriate solvents, catalysts, and temperature control.
Industrial Production: While hex-2-enoic acid is not produced on a large scale industrially, its synthesis can be adapted for larger-scale production if needed.
Chemical Reactions Analysis
Reactions: Hex-2-enoic acid can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Hex-2-enoic acid serves as a building block in organic synthesis, contributing to the creation of more complex molecules.
Biology: Its derivatives may have biological activity, making them relevant in drug discovery and natural product research.
Medicine: While not directly used as a drug, understanding its properties aids in drug design.
Industry: Limited industrial applications exist, but its unique odor could be exploited in perfumery or flavoring.
Mechanism of Action
- The exact mechanism by which hex-2-enoic acid exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds: Other unsaturated carboxylic acids, such as acrylic acid and crotonic acid, share similarities with hex-2-enoic acid.
Uniqueness: Hex-2-enoic acid’s distinct odor and potential biological activity set it apart from other compounds in its class.
Properties
CAS No. |
56674-63-6 |
---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(E)-3-methoxy-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(3-8-2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ |
InChI Key |
JQEBZBUGQPSANC-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\OC)/C(=O)O |
Canonical SMILES |
CC(=COC)C(=O)O |
Origin of Product |
United States |
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